N-Trifluoroacetylprolyl chloride
CAS No.: 36724-68-2
Cat. No.: VC2343081
Molecular Formula: C7H7ClF3NO2
Molecular Weight: 229.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36724-68-2 |
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Molecular Formula | C7H7ClF3NO2 |
Molecular Weight | 229.58 g/mol |
IUPAC Name | (2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride |
Standard InChI | InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2/t4-/m0/s1 |
Standard InChI Key | NUOYJPPISCCYDH-BYPYZUCNSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)Cl |
SMILES | C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl |
Canonical SMILES | C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl |
Introduction
Basic Information and Nomenclature
N-Trifluoroacetylprolyl chloride is a chiral derivatization agent with the molecular formula C₇H₇ClF₃NO₂ and a molecular weight of 229.58 . This compound is registered with CAS number 36724-68-2 and is known by several systematic and common names:
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(S)-(-)-N-(Trifluoroacetyl)prolyl chloride
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(S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride
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N-Trifluoroacetyl-L-prolyl chloride
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(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride
The compound is commercially available as a solution, typically 0.1 M in methylene chloride, with reported optical purity of 95% enantiomeric excess by gas-liquid chromatography (GLC) .
Chemical and Physical Properties
N-Trifluoroacetylprolyl chloride possesses distinct physical and chemical properties that make it suitable for analytical applications. Table 1 summarizes the key properties of this compound:
Property | Value |
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Molecular Formula | C₇H₇ClF₃NO₂ |
Molecular Weight | 229.58400 |
Density | 1.308 g/mL at 25ºC |
Boiling Point | 306.2ºC at 760 mmHg |
Flash Point | 139ºC |
Refractive Index | n₂₀/D 1.424 |
Storage Condition | 2-8°C |
Exact Mass | 229.01200 |
PSA | 37.38000 |
LogP | 1.24300 |
Table 1: Physical and chemical properties of N-Trifluoroacetylprolyl chloride
The compound contains a chiral center at the 2-position of the pyrrolidine ring. The (S)-configuration of this center is essential for the compound's ability to form diastereomeric derivatives with enantiomers, enabling their separation and analysis . The presence of the trifluoroacetyl group enhances the compound's reactivity and stability compared to other acyl chlorides.
Safety Parameter | Classification/Statement |
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GHS Symbols | GHS07, GHS08 |
Signal Word | Warning |
Hazard Statements | H315-H319-H335-H336-H351-H373 |
Precautionary Statements | P261-P281-P305 + P351 + P338 |
Hazard Codes | Xn |
Risk Statements | 40-52-67-36/37/38 |
Safety Statements | 23-24/25-36/37-26 |
RIDADR | UN 1593 6.1/PG 3 |
WGK Germany | 2 |
Target Organs | Blood, Central nervous system, Liver |
Storage Class | 8 |
Packing Group | III |
Table 2: Safety and hazard information for N-Trifluoroacetylprolyl chloride
Based on its GHS classification, N-Trifluoroacetylprolyl chloride is associated with skin and eye irritation (H315, H319), respiratory irritation (H335), drowsiness or dizziness (H336), suspected carcinogenicity (H351), and potential organ damage through prolonged or repeated exposure (H373) . Appropriate personal protective equipment and proper handling procedures are essential when working with this compound.
Applications in Analytical Chemistry
Chiral Derivatization
N-Trifluoroacetylprolyl chloride serves as an excellent chiral derivatization reagent for compounds containing amine groups. Its reaction with these groups forms diastereomeric derivatives that can be separated using conventional chromatographic techniques . This application is particularly valuable in:
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Resolution of amino acid enantiomers
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Analysis of amphetamines and related psychoactive compounds
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Determination of cathinone-related drug enantiomers in biological samples
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Separation of other amine-containing chiral compounds
The general reaction mechanism involves nucleophilic attack by the amine group on the acyl chloride carbonyl carbon, resulting in the formation of an amide bond and the release of HCl. The newly formed diastereomers possess different physical properties, allowing their separation on achiral chromatographic columns.
Gas Chromatography Applications
One of the most significant applications of N-Trifluoroacetylprolyl chloride is in gas chromatography-mass spectrometry (GC-MS) for the separation and quantification of enantiomers. The compound has been effectively employed in:
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Chiral separation of psychoactive, cathinone- and amphetamine-related drugs using GC-MS technique
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Estimation of cathinone-related drug enantiomers in biological samples like urine and plasma
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Determination of amino acid enantiomeric ratios in various samples
The high thermal stability of the derivatives, combined with their good chromatographic properties, makes this approach particularly suitable for GC analysis. The mass spectrometric detection provides additional structural information and enhanced sensitivity.
Research Findings
Amino Acid Analysis
Pioneering research by Hoopes et al. (1978) described a technique for resolving amino acid enantiomers on a 12-foot packed column using N-Trifluoroacetylprolyl chloride as the resolving agent . Their paper in the Journal of Chromatographic Science detailed the synthesis of the reagent, preparation of solid support, and other necessary components. This technique demonstrated good accuracy and precision for determining amino acid enantiomeric ratios, establishing a foundation for subsequent applications in this field.
The researchers presented representative chromatograms and data on the accuracy and precision of the technique, validating its applicability for analyzing fossils and other materials containing amino acids .
Challenges and Solutions in Analytical Applications
Research published by Engel and Hare (1985) identified important challenges in using N-Trifluoroacetylprolyl chloride for determining amino acid enantiomeric ratios . They discovered that triethylamine, added to maintain a basic pH during coupling reactions, can racemize the chiral reagent. This racemization results in the formation of four dipeptides (two pairs of enantiomers) instead of the expected two diastereomeric dipeptides, potentially leading to erroneous D/L ratios when using achiral GC columns.
To address this issue, the researchers proposed preparing volatile N-trifluoroacetyl-D/L-amino acid isopropyl ester derivatives, which can be separated into their enantiomers on a chiral GC column such as Chirasil-Val III . This solution has been widely adopted in subsequent analytical methods.
Amphetamine and Cathinone Analysis
Studies have demonstrated that N-Trifluoroacetylprolyl chloride is highly effective for the determination of enantiomeric amphetamine derivatives by capillary gas chromatography/mass spectrometry . Both chiral and achiral stationary phases have been employed in these analyses, with the choice depending on the specific requirements of the analytical method.
Research has shown that (S)-(-)-N-(Trifluoroacetyl)prolyl chloride derivatization is particularly useful in:
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The chiral separation of psychoactive substances
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Analysis of cathinone and amphetamine-related drugs
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Determination of enantiomeric composition in forensic samples
Comparison with Other Analytical Methods
Recent research has compared the performance of N-Trifluoroacetylprolyl chloride derivatization and gas chromatography-mass spectrometry with other analytical methods, such as liquid chromatography-tandem mass spectrometry, for determining methamphetamine enantiomer composition . These comparative studies provide valuable insights for selecting the most appropriate analytical approach for specific applications and sample types.
The findings suggest that while newer techniques offer certain advantages in terms of simplicity and throughput, N-Trifluoroacetylprolyl chloride derivatization remains a robust and reliable method for chiral analysis, particularly when high resolution and sensitivity are required.
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